1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Attachment to Piperazine: The benzodioxole group can be attached to the piperazine ring via a nucleophilic substitution reaction.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through the reaction of the piperazine derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base for sulfonylation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors or enzymes, modulating their activity. The benzodioxole and sulfonyl groups could further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the sulfonyl group.
4-[(3-Methyl-4-propoxyphenyl)sulfonyl]piperazine: Lacks the benzodioxole group.
1-(1,3-Benzodioxol-5-ylmethyl)-4-phenylpiperazine: Lacks the propoxy group.
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine is unique due to the combination of the benzodioxole, sulfonyl, and propoxy groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H28N2O5S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H28N2O5S/c1-3-12-27-20-7-5-19(13-17(20)2)30(25,26)24-10-8-23(9-11-24)15-18-4-6-21-22(14-18)29-16-28-21/h4-7,13-14H,3,8-12,15-16H2,1-2H3 |
InChI Key |
MXSAQQHOEXKUDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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